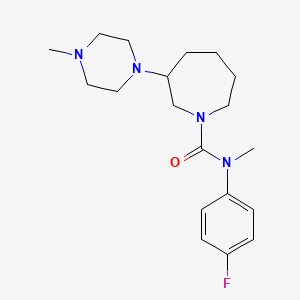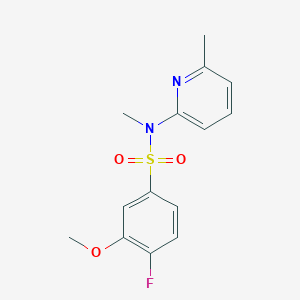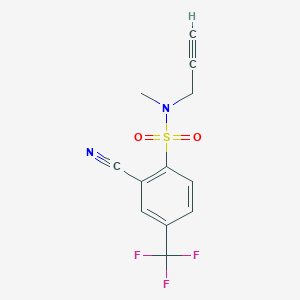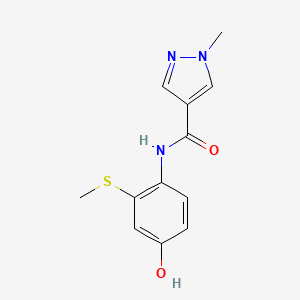![molecular formula C12H13BrN2O3S B7678014 N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide](/img/structure/B7678014.png)
N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide, also known as BMS-806, is a chemical compound that has garnered attention in the scientific community for its potential applications in drug discovery and development.
Mecanismo De Acción
N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide inhibits CK2 by binding to its ATP-binding site and preventing the transfer of phosphate groups to its substrates. This leads to the downregulation of various signaling pathways that are essential for cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a broad spectrum of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells, in vitro and in vivo. This compound has also been shown to inhibit the replication of hepatitis C virus and the growth of Plasmodium falciparum, the parasite that causes malaria. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in various biological processes. This compound has also been shown to have a low toxicity profile, making it a safe compound to use in in vitro and in vivo experiments. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of focus is the identification of novel therapeutic applications for this compound, such as in the treatment of viral infections and neurodegenerative disorders. Finally, further studies are needed to understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.
Métodos De Síntesis
The synthesis of N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide involves several steps, starting with the reaction of 2-bromo-4-nitrophenyl acetate with methyl propiolate to form 2-bromo-4-(prop-2-yn-1-yloxy) acetophenone. The resulting compound is then reacted with sodium sulfamate to form N-[2-bromo-4-(prop-2-yn-1-yloxy)phenyl]sulfamoyl acetamide, which is further reacted with methyl propargyl ether to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide has been shown to have potential applications in drug discovery and development. It has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising lead compound for the development of CK2-targeted therapies.
Propiedades
IUPAC Name |
N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-4-7-15(3)19(17,18)10-5-6-12(11(13)8-10)14-9(2)16/h1,5-6,8H,7H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIWDPHRCWXOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N(C)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![2-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678005.png)
![N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine](/img/structure/B7678021.png)
![6-methoxy-N-[2-(methoxymethyl)phenyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide](/img/structure/B7678025.png)
![N-[[2-(2-methoxyethylamino)phenyl]methyl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B7678026.png)

